1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

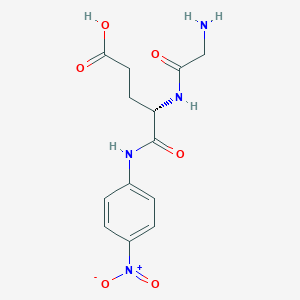

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, also known as MPM-4, is a compound used in various fields of research and industry. It has a molecular weight of 162.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Methyl-1H-pyrazole-4-sulfonic acid is1S/C4H6N2O3S/c1-6-3-4 (2-5-6)10 (7,8)9/h2-3H,1H3, (H,7,8,9) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide is a powder that is stored at room temperature . The compound has a molecular weight of 162.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antiproliferative Activity

Studies have explored the antiproliferative effects of N,1-dimethyl-1H-pyrazole-4-sulfonamide against cancer cells. Specifically, its impact on HeLa cells (human cervical cancer) has been investigated in vitro .

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including this compound, exhibit potent antileishmanial and antimalarial effects. Researchers have synthesized hydrazine-coupled pyrazoles and verified their structures using elemental analysis and spectroscopic techniques .

Synthetic Methods

Various methods have been employed to synthesize pyrazole derivatives, including this compound:

- Novel Reactants and Innovative Reaction Types : Scientists worldwide have contributed to advancing methodologies .

Structure-Activity Relationships

Preliminary studies have investigated the impact of substituents on the pyrazole ring. For instance, replacing the methyl group at N-1 with a phenyl group affects the antifungal activity of synthesized compounds .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide are not mentioned in the search results, it’s clear that pyrazole derivatives are a significant area of interest in medicinal chemistry and drug design . The development of new synthetic methodologies and the exploration of structural diversity are current trends in this field .

Mechanism of Action

Target of Action

N,1-dimethyl-1H-pyrazole-4-sulfonamide, also known as 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with the SDH enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). The inhibition of the SDH enzyme disrupts this cycle, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The inhibition of the SDH enzyme by N,1-dimethyl-1H-pyrazole-4-sulfonamide leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that rely heavily on the citric acid cycle for energy production .

properties

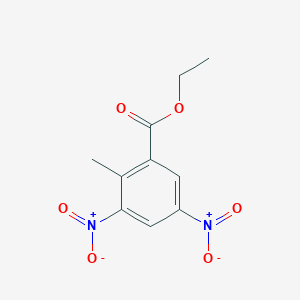

IUPAC Name |

N,1-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOYMVEUJFZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN(N=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)